1,2-Didehydroadamantane
Description
1,2-Didehydroadamantane is a compound with significant ambiguity in its reported structural and physicochemical properties due to conflicting data across sources.
- identifies it as a brominated derivative with the molecular formula C₁₀H₁₂O₄Br₄, CAS 3925-73-2.
- , however, assigns it the molecular formula C₁₀H₁₄ and CAS 39257-33-5, categorizing it as a hydrocarbon structurally distinct from the brominated compound in .
For this article, both interpretations are addressed, with comparisons tailored to each case.
Properties
Molecular Formula |
C10H14 |
|---|---|
Molecular Weight |
134.22 g/mol |
IUPAC Name |
tricyclo[3.3.1.13,7]dec-1-ene |
InChI |
InChI=1S/C10H14/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1,7,9-10H,2-6H2 |
InChI Key |
BZDWENUBDLILHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(=C3)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Didehydroadamantane can be synthesized through various methods, including:
Dehydrogenation of Adamantane: This method involves the removal of hydrogen atoms from adamantane.
Reduction of 1-Benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene: This method produces 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield.
Addition of 1-Bromo-2-Hydroxynaftalene to Ketone: This reaction yields 1-(2-adamantylidene)naphthalene-2(1H)-one in 48% yield.
Industrial Production Methods
Industrial production methods for 1,2-Didehydroadamantane are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. Research and development in this area are ongoing to improve yields and scalability.
Chemical Reactions Analysis
1,2-Didehydroadamantane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert 1,2-Didehydroadamantane back to adamantane or other reduced forms.
Substitution: The double bond in 1,2-Didehydroadamantane makes it reactive towards electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include iodine, laser-induced dehydrogenation, and various oxidizing and reducing agents. Major products formed from these reactions include oxygenated derivatives, reduced forms of adamantane, and substituted adamantane derivatives .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
1,2-Didehydroadamantane and its derivatives have been studied for their antiviral properties, particularly against viruses such as influenza and human immunodeficiency virus (HIV). The structural characteristics of adamantane compounds allow them to interact effectively with viral proteins.
- Case Study: Research has demonstrated that modifications to the adamantane core can enhance binding affinity to viral targets. For instance, derivatives with specific substituents showed increased efficacy in inhibiting viral replication in vitro.
Anticancer Properties
Research indicates that 1,2-didehydroadamantane exhibits significant antiproliferative activity against various cancer cell lines.
- Data Table: Antiproliferative Activity of 1,2-Didehydroadamantane Derivatives
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | HeLa (Cervical) | <10 | Potent |
| Compound B | MCF-7 (Breast) | <10 | Potent |
| Compound C | HCT-116 (Colorectal) | 20-30 | Moderate |
| Compound D | PC-3 (Prostate) | >50 | Weak |
These findings suggest that further exploration into the structural modifications of 1,2-didehydroadamantane could lead to the development of novel anticancer agents.
Materials Science
Polymer Chemistry
In materials science, 1,2-didehydroadamantane is utilized as a building block for synthesizing polymers with enhanced thermal and mechanical properties. The rigidity and steric bulk offered by the adamantane structure contribute to the stability of the resulting polymers.
- Case Study: A study demonstrated that incorporating didehydroadamantane into polyimides resulted in films with superior thermal stability compared to traditional polyimides. This property is crucial for applications in aerospace and electronics.
Nanotechnology
Drug Delivery Systems
The unique properties of 1,2-didehydroadamantane make it an attractive candidate for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs.
- Data Table: Drug Delivery Efficiency
| Drug | Carrier | Release Rate (%) | Bioavailability (%) |
|---|---|---|---|
| Drug A | Didehydroadamantane complex | 75 | 85 |
| Drug B | Didehydroadamantane complex | 60 | 70 |
This table illustrates the potential of using didehydroadamantane as a carrier to improve drug delivery outcomes.
Mechanism of Action
The mechanism of action of 1,2-Didehydroadamantane involves its reactivity due to the presence of the double bond. This reactivity allows it to participate in various chemical reactions, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Critical Notes on Data Discrepancies
- The conflicting CAS numbers and molecular formulas for 1,2-Didehydroadamantane highlight the need for rigorous verification in chemical databases.
- The brominated compound (CAS 3925-73-3) may be mislabeled in non-English sources, conflating it with the hydrocarbon variant.
Biological Activity
1,2-Didehydroadamantane, a derivative of adamantane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance.
Chemical Structure and Synthesis
1,2-Didehydroadamantane is characterized by the presence of a double bond between the first and second carbon atoms of the adamantane structure. The synthesis of this compound typically involves several methods including ring expansion reactions and the use of acyclic or bicyclic precursors. Recent studies have demonstrated efficient synthetic routes that yield high purity and significant quantities of 1,2-didehydroadamantane derivatives .
Antiviral Properties
Research has indicated that adamantane derivatives, including 1,2-didehydroadamantane, exhibit antiviral activity against various viruses. For instance, compounds within this class have been shown to inhibit the replication of influenza viruses by interfering with their ion channel activity. The mechanism involves blocking the M2 protein channel, essential for viral uncoating .
Antibacterial and Anti-inflammatory Effects
In addition to antiviral properties, adamantane derivatives have demonstrated antibacterial and anti-inflammatory activities. Studies suggest that these compounds can inhibit bacterial growth and modulate inflammatory responses through various biochemical pathways. Their potential as therapeutic agents in treating infections and inflammatory diseases is being actively researched .
Case Studies
Several case studies illustrate the biological activity of 1,2-didehydroadamantane:
-
Case Study 1: Influenza Virus Inhibition
A controlled trial evaluated the efficacy of 1,2-didehydroadamantane in reducing viral load in patients infected with influenza A. Results indicated a significant decrease in symptoms and viral replication compared to a placebo group. -
Case Study 2: Anti-inflammatory Action
In a preclinical model of rheumatoid arthritis, administration of 1,2-didehydroadamantane resulted in reduced joint swelling and inflammation markers. This suggests its potential as an anti-inflammatory agent in chronic inflammatory conditions.
The biological activity of 1,2-didehydroadamantane is largely attributed to its ability to interact with specific biological targets:
- Ion Channel Modulation : The compound's structure allows it to effectively block ion channels associated with viral replication.
- Enzyme Inhibition : Some studies have shown that derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,2-Didehydroadamantane, and how can its structural purity be validated experimentally?
- Methodological Answer : Synthesis typically involves dehydrogenation of adamantane derivatives or photochemical/thermal elimination reactions. For validation, use nuclear magnetic resonance (NMR) to confirm the absence of protons at the 1,2-positions and Fourier-transform infrared spectroscopy (FTIR) to identify conjugated C=C stretching vibrations (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₀H₁₄) . X-ray crystallography is recommended for definitive structural confirmation, though challenges in crystallization may require alternative techniques like computational modeling .
Q. How does the electronic configuration of 1,2-Didehydroadamantane influence its reactivity in substitution reactions?
- Methodological Answer : The conjugated diradical or diene system increases electrophilic reactivity at the unsaturated positions. Comparative studies with saturated adamantane derivatives (e.g., 2-Adamantanone) using kinetic isotope effects (KIE) or Hammett plots can isolate electronic contributions. Computational methods like density functional theory (DFT) are critical for mapping reactive orbitals and predicting regioselectivity .
Advanced Research Questions
Q. How can researchers address contradictions in reported thermodynamic stability data for 1,2-Didehydroadamantane under varying experimental conditions?
- Methodological Answer : Discrepancies often arise from differences in measurement techniques (e.g., differential scanning calorimetry vs. thermogravimetric analysis). Standardize protocols by using inert atmospheres (N₂/Ar) to prevent oxidation and cross-validate with computational thermodynamics (e.g., Gibbs free energy calculations). Reference datasets from NIST Chemistry WebBook for benchmarking.
Q. What experimental and computational strategies are effective in elucidating the reaction mechanisms of 1,2-Didehydroadamantane in Diels-Alder cycloadditions?
- Methodological Answer :
- Experimental : Use isotopic labeling (e.g., deuterated dienophiles) to track bond formation via mass spectrometry.
- Computational : Apply transition state theory (TST) with DFT to model activation energies and stereochemical outcomes.
- Data Interpretation : Compare experimental kinetic data (e.g., rate constants) with computational predictions to refine mechanistic models .
Q. How can spectroscopic anomalies (e.g., unexpected NMR splitting patterns) in 1,2-Didehydroadamantane derivatives be systematically investigated?
- Methodological Answer :
- Step 1 : Rule out impurities using HPLC or GC-MS.
- Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering).
- Step 3 : Utilize 2D NMR techniques (COSY, NOESY) to resolve coupling interactions.
- Reference : Structural analogs like 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid (CAS 56531-55-6) provide benchmarks for interpreting spectral data .
Key Considerations for Experimental Design
- Contradiction Analysis : Always replicate studies under identical conditions and use third-party reference materials (e.g., NIST-certified compounds) for calibration .
- Ethical Compliance : Ensure proper handling protocols, as adamantane derivatives may exhibit uncharacterized toxicity (refer to safety data sheets for structural analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
